molecular formula C8H10BrClO B13217838 2-Bromo-4-(3-chloro-2-methylpropyl)furan

2-Bromo-4-(3-chloro-2-methylpropyl)furan

Cat. No.: B13217838
M. Wt: 237.52 g/mol
InChI Key: DCUJYXBHZBQDMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-chloro-2-methylpropyl)furan can be achieved through several methods. One common approach involves the bromination of 4-(3-chloro-2-methylpropyl)furan using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-chloro-2-methylpropyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-(3-chloro-2-methylpropyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-chloro-2-methylpropyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites or undergo non-covalent interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Bromo-4-(3-chloro-2-methylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the furan ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H10BrClO

Molecular Weight

237.52 g/mol

IUPAC Name

2-bromo-4-(3-chloro-2-methylpropyl)furan

InChI

InChI=1S/C8H10BrClO/c1-6(4-10)2-7-3-8(9)11-5-7/h3,5-6H,2,4H2,1H3

InChI Key

DCUJYXBHZBQDMA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=COC(=C1)Br)CCl

Origin of Product

United States

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